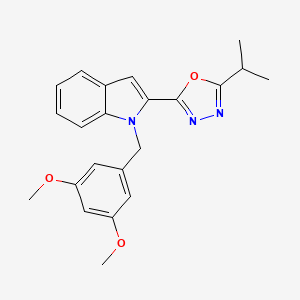![molecular formula C21H15N3O4 B14975062 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B14975062.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 4-nitrobenzoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Oxidation: Oxidative reactions can be performed on the benzoxazole core to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-aminobenzamide.
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of oxidized benzoxazole derivatives.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The benzoxazole core is known to interact with DNA and proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide: Similar structure but contains a benzothiazole core instead of a benzoxazole core.
N-[3-(1,3-benzimidazol-2-yl)-2-methylphenyl]-4-nitrobenzamide: Contains a benzimidazole core.
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-aminobenzamide: Reduced form of the nitro compound.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its benzoxazole core provides a unique scaffold for interaction with biological targets, making it a valuable compound for medicinal chemistry and biological studies.
属性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-16(21-23-18-6-2-3-8-19(18)28-21)5-4-7-17(13)22-20(25)14-9-11-15(12-10-14)24(26)27/h2-12H,1H3,(H,22,25) |
InChI 键 |
QNLJOGQPUUKCJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide](/img/structure/B14974985.png)
![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B14975003.png)
![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14975007.png)

![4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
![Pentyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975015.png)
![methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14975019.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B14975032.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide](/img/structure/B14975040.png)
![N-(3-Chloro-2-methylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B14975046.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14975060.png)
